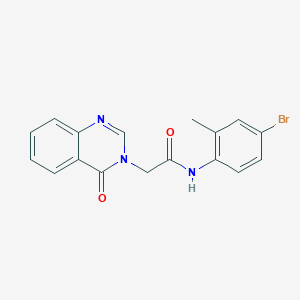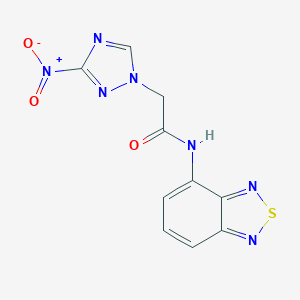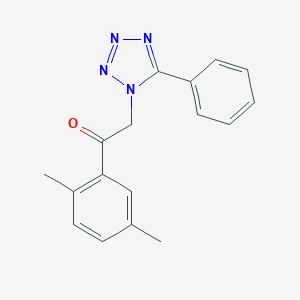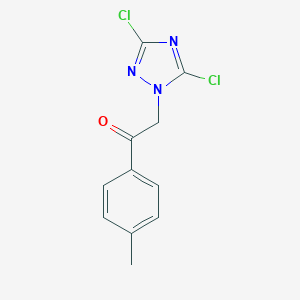
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BMQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BMQ belongs to the class of quinazoline derivatives, which have been studied extensively for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular processes that are essential for cell growth and survival. In cancer cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and immune response. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis. In inflammatory cells, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth and proliferation of bacterial and fungal cells by disrupting cell wall synthesis and membrane integrity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments, including its high purity and yield, and its potential therapeutic applications in various diseases. However, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide also has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, including the optimization of its synthesis method to improve its bioavailability and efficacy, and the identification of its molecular targets and mechanism of action. Additionally, further studies are needed to evaluate the safety and toxicity of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide in vivo, and to determine its potential therapeutic applications in various diseases. Finally, the development of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with ethyl 4-bromo-2-methylphenylacetate to form 2-(4-bromo-2-methylphenyl)quinazolin-4(3H)-one. The resulting compound is then reacted with chloroacetyl chloride to form N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been optimized to yield high purity and yield, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been studied for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to have antimicrobial activity against various bacterial and fungal species, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Nombre del producto |
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
Fórmula molecular |
C17H14BrN3O2 |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-11-8-12(18)6-7-14(11)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22) |
Clave InChI |
JQBJSUKXGQDUEN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
